1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-pyrrolidinone
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which imparts distinct chemical and biological activities. It is used in various applications, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency. Post-reaction, the product is purified using techniques like crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound.
2-Amino-3-chloro-5-trifluoromethylpyridine: Another trifluoromethyl-substituted pyridine with similar properties.
Uniqueness: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone is unique due to its combination of a pyridine ring with both chloro and trifluoromethyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c1-17(18-4-2-3-9(18)19)10-8(12)5-7(6-16-10)11(13,14)15/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXPDSUGCQWCKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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